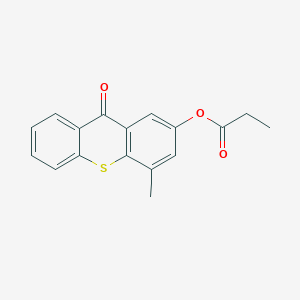
4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate is a derivative of thioxanthone, a class of organic compounds known for their photochemical properties. Thioxanthone derivatives are widely used as photoinitiators in various polymerization processes due to their ability to absorb light and initiate chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate typically involves the reaction of 4-methylthioxanthone with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thioxanthone derivatives.
科学的研究の応用
4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of polymers and resins.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light exposure.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the manufacturing of coatings, adhesives, and inks, where its photoinitiating properties are beneficial.
作用機序
The mechanism of action of 4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate involves the absorption of light, leading to the formation of excited states. These excited states can then transfer energy to other molecules, initiating chemical reactions. The compound primarily targets molecular pathways involving radical formation and propagation, making it effective in photopolymerization processes.
類似化合物との比較
Similar Compounds
Thioxanthone: The parent compound, known for its photoinitiating properties.
2-carboxymethoxythioxanthone: Another derivative with similar photochemical properties.
N-(9-oxo-9H-thioxanthen-2-yl)acrylamide: A versatile photoinitiator used in various polymerization processes.
Uniqueness
4-methyl-9-oxo-9H-thioxanthen-2-yl propanoate is unique due to its specific ester functional group, which enhances its solubility and reactivity in certain chemical environments. This makes it particularly useful in applications requiring precise control over polymerization reactions.
特性
IUPAC Name |
(4-methyl-9-oxothioxanthen-2-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-3-15(18)20-11-8-10(2)17-13(9-11)16(19)12-6-4-5-7-14(12)21-17/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXENSZUZNZTEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C(=C1)C)SC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385424 |
Source


|
| Record name | STK295654 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5224-05-5 |
Source


|
| Record name | STK295654 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














